molecular formula C10H20O B1595947 1-(Vinyloxy)octane CAS No. 929-62-4

1-(Vinyloxy)octane

Cat. No.: B1595947
CAS No.: 929-62-4
M. Wt: 156.26 g/mol
InChI Key: XXCVIFJHBFNFBO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Vinyloxy)octane typically involves the reaction of octanol with acetylene in the presence of a base. The reaction conditions often include the use of a catalyst such as potassium hydroxide or sodium amide to facilitate the formation of the vinyl ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Vinyloxy)octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the vinyl ether group to an alkane.

    Substitution: The vinyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Vinyloxy)octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Medicine: Its derivatives are being explored for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Vinyloxy)octane involves its interaction with various molecular targets. The vinyl ether group can undergo electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. These reactions often involve the formation of carbocations or radicals, which then participate in subsequent steps to yield the final products .

Comparison with Similar Compounds

1-(Vinyloxy)octane can be compared with other vinyl ethers such as:

  • 1-(Vinyloxy)butane
  • 1-(Vinyloxy)hexane
  • 1-(Vinyloxy)decane

These compounds share similar chemical properties but differ in the length of the alkyl chain, which can influence their reactivity and applications. The uniqueness of this compound lies in its balance between chain length and reactivity, making it suitable for specific applications where other vinyl ethers may not be as effective .

Properties

IUPAC Name

1-ethenoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCVIFJHBFNFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-89-7
Record name Octane, 1-(ethenyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25232-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00239191
Record name 1-(Vinyloxy)octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-62-4
Record name 1-(Ethenyloxy)octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Vinyloxy)octane
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Record name 1-(Vinyloxy)octane
Source EPA DSSTox
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Record name 1-(vinyloxy)octane
Source European Chemicals Agency (ECHA)
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Record name 1-(Vinyloxy)octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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